Triple Reuptake Inhibition Profile: Octahydro-1H-isoindole vs. Octahydrocyclopenta[c]pyrrole Scaffolds
The octahydro-1H-isoindole scaffold delivers potent inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, enabling balanced triple reuptake inhibition for potential antidepressant activity [1]. In a direct comparison of bicyclic cores, optimized octahydro-1H-isoindole derivatives (compounds 22a, 23a, 26a) demonstrated significant brain penetration and in vivo efficacy in the mouse tail suspension test at oral doses of 10-30 mpk, whereas the comparator octahydrocyclopenta[c]pyrrole scaffold exhibited a different transporter inhibition profile and required distinct optimization [2]. The quantitative IC50 values for the lead octahydroisoindole compounds are 20-53 nM (SERT), 85-150 nM (NET), and 140-430 nM (DAT) [1].
| Evidence Dimension | Triple reuptake inhibitor potency (IC50) |
|---|---|
| Target Compound Data | SERT: 20-53 nM; NET: 85-150 nM; DAT: 140-430 nM (for optimized 3-aryl octahydro-1H-isoindole derivatives 22a, 23a, 26a) |
| Comparator Or Baseline | Octahydrocyclopenta[c]pyrrole scaffold derivatives (reported with different transporter selectivity profiles) |
| Quantified Difference | Not directly comparable; scaffolds exhibit distinct SAR and require independent optimization. |
| Conditions | In vitro human transporter binding assays; in vivo mouse tail suspension test (10-30 mg/kg PO) |
Why This Matters
This quantitative transporter inhibition profile validates the octahydro-1H-isoindole core as a privileged scaffold for developing balanced CNS-penetrant TRIs, a differentiation from simpler amine building blocks.
- [1] Shao, L.; et al. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. J. Med. Chem. 2011, 54, 15, 5283-5295. View Source
- [2] PubMed Abstract. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J. Med. Chem. 2011, 54, 15, 5283-5295. View Source
